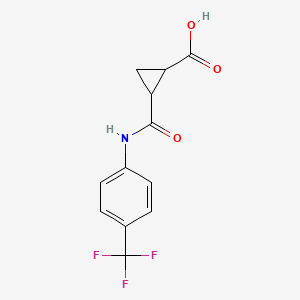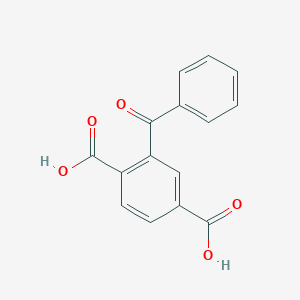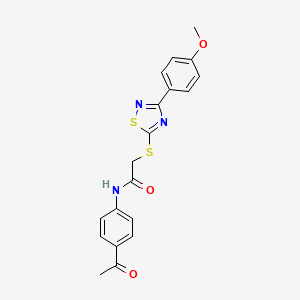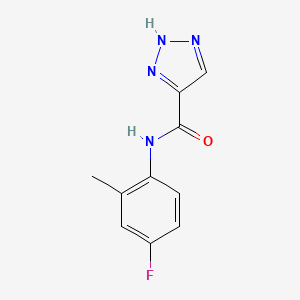![molecular formula C20H16N2O2S B2686120 (E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-51-7](/img/structure/B2686120.png)
(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 2-Methylnaphtho[1,2-d]thiazole . The empirical formula is C12H9NS and the molecular weight is 199.27 .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the related compound, 2-Methylnaphtho[1,2-d]thiazole, is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The melting point of the related compound, 2-Methylnaphtho[1,2-d]thiazole, is between 94-98 °C .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant potential as anti-inflammatory and analgesic agents. These compounds exhibit cyclooxygenase inhibition (COX-1/COX-2), showcasing analgesic and anti-inflammatory activities. Some derivatives demonstrated high COX-2 selectivity and comparable inhibition of edema to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base revealed high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising Type II photosensitizer for cancer treatment via photodynamic therapy (Pişkin et al., 2020).
Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and tested for their antimicrobial properties. Some compounds exhibited strong antimicrobial activity, highlighting the significance of the 1,3,4-thiadiazole core in pharmacology (Gür et al., 2020).
Antiproliferative Effects on Cancer Cells
Research on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave-assisted synthesis showed promising anticancer activity against various human cancer cell lines. Some compounds demonstrated significant inhibitory effects, suggesting potential for development as anticancer agents (Tiwari et al., 2017).
Alzheimer's Disease Treatment
A study on 5-aroylindoles as selective histone deacetylase 6 (HDAC6) inhibitors showed potential in ameliorating Alzheimer's disease phenotypes. One compound, in particular, demonstrated the ability to decrease phosphorylation and aggregation of tau proteins, suggesting a promising avenue for Alzheimer's disease treatment (Lee et al., 2018).
Properties
IUPAC Name |
4-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-18-16-6-4-3-5-13(16)9-12-17(18)25-20(22)21-19(23)14-7-10-15(24-2)11-8-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVRHKPWPKMXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2686038.png)
![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2686039.png)
![N-[2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2686041.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)
![Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate](/img/structure/B2686045.png)
![7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2686047.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2686050.png)





